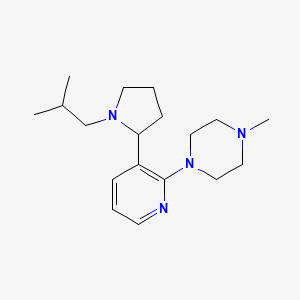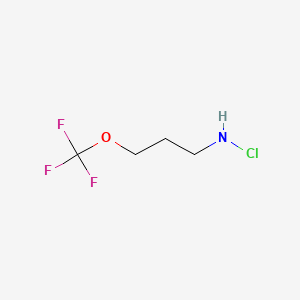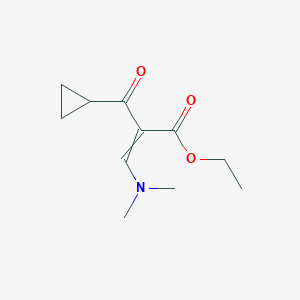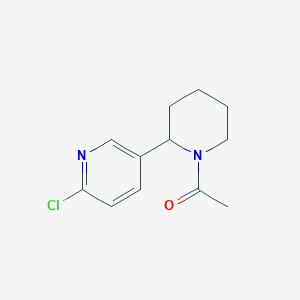
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is a heterocyclic aromatic compound that contains a pyridine ring substituted with a benzylamino group at the 4-position, a chlorine atom at the 5-position, and a sulfonic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chloropyridine-3-sulfonic acid to introduce a nitro group at the 4-position.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The benzylamino group can be reduced to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfonic acid group can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloropyridine-3-sulfonic acid: Similar structure but lacks the benzyl group.
4-(Methylamino)-5-chloropyridine-3-sulfonic acid: Similar structure but has a methyl group instead of a benzyl group.
5-Chloropyridine-3-sulfonic acid: Lacks the amino and benzyl groups.
Uniqueness
4-(Benzylamino)-5-chloropyridine-3-sulfonic acid is unique due to the presence of the benzylamino group, which can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
Propriétés
Formule moléculaire |
C12H11ClN2O3S |
|---|---|
Poids moléculaire |
298.75 g/mol |
Nom IUPAC |
4-(benzylamino)-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-10-7-14-8-11(19(16,17)18)12(10)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)(H,16,17,18) |
Clé InChI |
HAUOLPINPLVBQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


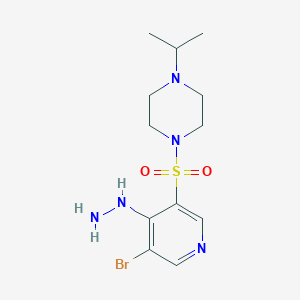

![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)

